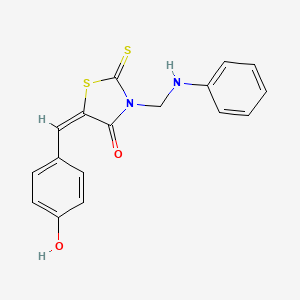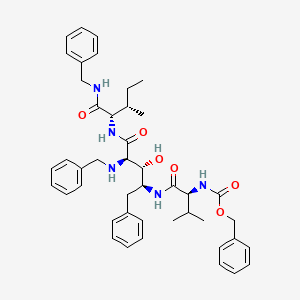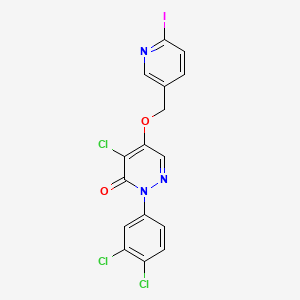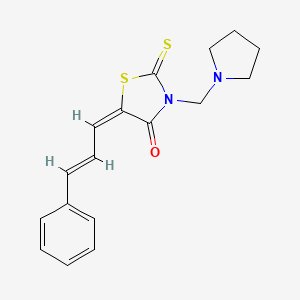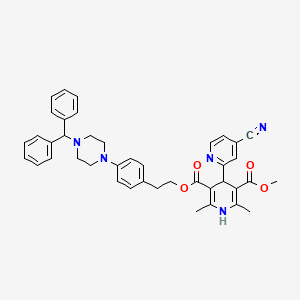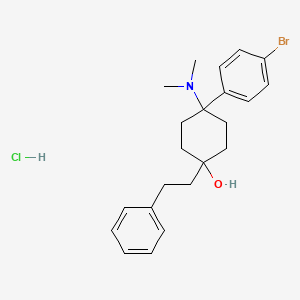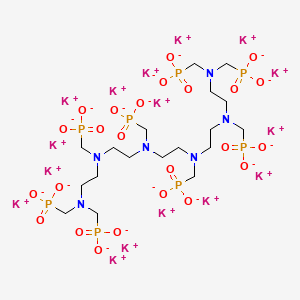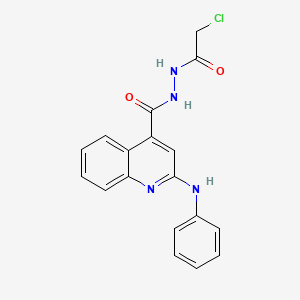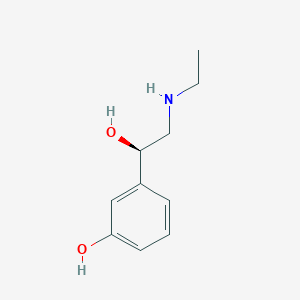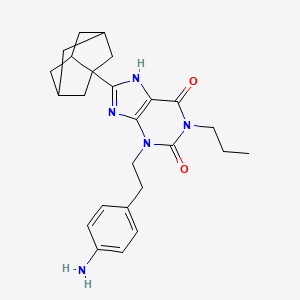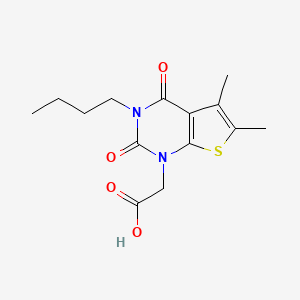
Ethyl (Z)-2-hexenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a common ingredient in flavorings and fragrances. The compound’s structure includes a six-carbon chain with a double bond in the Z-configuration, and an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-hexenoate can be synthesized through the esterification of (Z)-2-hexenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts like p-toluenesulfonic acid and azeotropic distillation to remove water and shift the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (Z)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-2-hexenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: (Z)-2-hexenoic acid and ethanol.
Reduction: (Z)-2-hexenol.
Oxidation: (Z)-2-hexenoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-hexenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-hexenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity scent. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of (Z)-2-hexenoic acid and ethanol.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-2-hexenoate can be compared with other esters such as:
Ethyl (E)-2-hexenoate: The E-isomer has a different spatial arrangement around the double bond, leading to variations in its scent and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group, resulting in a different aroma profile and slightly different chemical properties.
Ethyl hexanoate: Lacks the double bond, making it less reactive in certain chemical reactions but still valuable in flavor and fragrance applications.
This compound stands out due to its unique combination of a Z-configuration double bond and an ethyl ester group, which contribute to its distinct aroma and reactivity.
Eigenschaften
CAS-Nummer |
27829-71-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
ethyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI-Schlüssel |
SJRXWMQZUAOMRJ-SREVYHEPSA-N |
Isomerische SMILES |
CCC/C=C\C(=O)OCC |
Kanonische SMILES |
CCCC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
